molecular formula C15H16Cl2N2O3 B285180 Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate

Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate

Cat. No. B285180
M. Wt: 343.2 g/mol
InChI Key: BDOSSSUDGBKZJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate, also known as EDCQ, is a quinoline derivative that has shown promise in various scientific applications. Its unique chemical structure and properties have made it an attractive compound for researchers exploring new drug candidates.

Mechanism of Action

The mechanism of action of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in the degradation of extracellular matrix proteins. By inhibiting MMP activity, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can prevent the invasion and metastasis of cancer cells. Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has also been found to inhibit the activity of nuclear factor-kappa B (NF-κB), a protein that plays a key role in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects:
Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been found to have various biochemical and physiological effects. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can induce apoptosis in cancer cells by activating caspase-3 and caspase-9. It has also been found to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes.

Advantages and Limitations for Lab Experiments

One advantage of using Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate in lab experiments is its unique chemical structure, which allows for the exploration of new drug candidates. Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has shown promise in various scientific applications, making it a versatile compound for researchers. However, one limitation of using Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate in lab experiments is its limited solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate. One area of research is the development of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate-based drugs for the treatment of cancer, inflammation, and microbial infections. Another area of research is the exploration of the mechanism of action of Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate, which could lead to the development of more effective drugs. Additionally, the synthesis of new Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate derivatives could lead to the discovery of even more potent compounds with unique properties.

Synthesis Methods

Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can be synthesized by reacting 6,8-dichloro-4-hydroxyquinoline-3-carboxylic acid with 2-amino-1-propanol and ethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine and a solvent such as dichloromethane. The resulting product is then purified by column chromatography to obtain pure Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate.

Scientific Research Applications

Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has been studied for its potential as an anti-cancer agent, anti-inflammatory agent, and anti-microbial agent. Studies have shown that Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, Ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate has shown potential as an anti-microbial agent by inhibiting the growth of bacteria and fungi.

properties

Molecular Formula

C15H16Cl2N2O3

Molecular Weight

343.2 g/mol

IUPAC Name

ethyl 6,8-dichloro-4-(2-hydroxypropylamino)quinoline-3-carboxylate

InChI

InChI=1S/C15H16Cl2N2O3/c1-3-22-15(21)11-7-19-14-10(4-9(16)5-12(14)17)13(11)18-6-8(2)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,18,19)

InChI Key

BDOSSSUDGBKZJJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)Cl)Cl)NCC(C)O

Canonical SMILES

CCOC(=O)C1=CN=C2C(=CC(=CC2=C1NCC(C)O)Cl)Cl

Origin of Product

United States

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